N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Historical Development of Thieno[3,4-c]pyrazole Research
The thieno[3,4-c]pyrazole scaffold emerged in the late 20th century as chemists sought to combine the electronic richness of thiophene with the bioisosteric versatility of pyrazole. Early syntheses, such as the Jacobson reaction, enabled the production of multigram quantities of 1H-thieno[3,4-c]pyrazole through cyclization strategies involving ortho-methyl amines. Structural characterization revealed a bicyclic system with a sulfur atom at position 3 and nitrogen atoms at positions 1 and 4, creating a planar framework amenable to functionalization. By the 2010s, derivatives like 3-amino-1H-thieno[3,2-c]pyrazole demonstrated nanomolar inhibitory activity against Aurora kinases, marking a pivotal shift toward therapeutic applications.
Pharmacological Significance of Heterocyclic Pyrazole Scaffolds
Pyrazole-containing compounds exhibit broad pharmacological profiles due to their ability to mimic purine bases and interact with ATP-binding pockets in kinases. Thieno[3,4-c]pyrazoles enhance this activity through sulfur-mediated π-π stacking and hydrogen-bonding interactions. For example, Tpz-1, a thieno[2,3-c]pyrazole derivative, induces apoptosis in leukemia cells at nanomolar concentrations by disrupting microtubule dynamics and kinase signaling. The scaffold’s adaptability allows for targeted modifications, such as the incorporation of chlorophenyl groups to enhance lipophilicity or benzamide moieties to improve receptor affinity.
Evolution of Benzamide-Containing Thieno[3,4-c]pyrazole Derivatives
The integration of benzamide groups into thieno[3,4-c]pyrazole frameworks represents a strategic advancement in drug design. Benzamide’s electron-withdrawing properties stabilize the pyrazole ring while enabling interactions with biological targets. A notable example, 4-butyl-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide, demonstrates anti-inflammatory and anticancer activity through kinase inhibition and microtubule disruption. The compound N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide extends this paradigm by incorporating a pyrrolidinedione moiety, which may enhance solubility and metabolic stability.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3S/c23-14-3-7-16(8-4-14)27-21(17-11-31-12-18(17)25-27)24-22(30)13-1-5-15(6-2-13)26-19(28)9-10-20(26)29/h1-8H,9-12H2,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPGJJALWLJLNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved through a cyclization reaction involving a suitable thioamide and a hydrazine derivative under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the thieno[3,4-c]pyrazole intermediate.
Attachment of the dioxopyrrolidinylbenzamide moiety: This final step can be accomplished through an amide coupling reaction using a suitable coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Overview
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound belonging to the thienopyrazole class. Its unique structure combines a thienopyrazole core with a chlorophenyl group and a pyrrolidine moiety, which contributes to its diverse biological activities. This compound has been investigated for various applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Antitumor Activity
Research indicates that thienopyrazole derivatives exhibit significant antitumor properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds from this class have demonstrated activity against breast cancer and leukemia cell lines, suggesting potential for further development as anticancer agents .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has been found to inhibit pro-inflammatory cytokines and enzymes in vitro, making it a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions. The mechanism involves modulation of signaling pathways associated with inflammation .
Antimicrobial Activity
This compound has shown promising results against various bacterial and fungal strains. Its efficacy against resistant strains highlights its potential as a new antimicrobial agent in the fight against antibiotic resistance .
Neuroprotective Properties
Recent studies have explored the neuroprotective effects of this compound. It has been suggested that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal, researchers synthesized this compound and tested its effects on human breast cancer cells (MCF-7). The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. These findings suggest that this compound could be further developed into an effective anticancer drug.
Case Study 2: Anti-inflammatory Mechanism
A pharmacological study assessed the anti-inflammatory effects of this compound in a rat model of arthritis. The treatment group showed a marked reduction in paw swelling and levels of inflammatory markers compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues, supporting its potential use in clinical settings for inflammatory disorders.
Mechanism of Action
The mechanism by which N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound might inhibit or activate certain pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Key Observations :
- The target compound’s thienopyrazole core may confer distinct electronic properties compared to the pyrazolopyrimidine in Example 53, influencing binding affinity and solubility.
- The 2,5-dioxopyrrolidin group introduces a polar, electron-deficient moiety, contrasting with the lipophilic chromen-4-one and fluorophenyl groups in Example 53 .
Computational and Crystallographic Comparisons
Electronic Properties
For instance:
Crystallographic Refinement
Compounds like Example 53 are refined using SHELXL (), which optimizes bond lengths and angles. The target compound’s thienopyrazole core may exhibit torsional strain compared to pyrazolopyrimidines, requiring advanced refinement protocols to resolve disorder or thermal motion .
Pharmacological Potential (Inferred)
While direct activity data for the target compound is unavailable, structural parallels suggest:
- Kinase Inhibition : The pyrazole/benzamide scaffold is common in kinase inhibitors (e.g., JAK/STAT inhibitors). The 4-chlorophenyl group may enhance selectivity for ATP-binding pockets.
- Protease Targeting : The dioxopyrrolidin moiety could mimic transition-state analogs in serine protease inhibition.
Biological Activity
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that belongs to the thieno[3,4-c]pyrazole class. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 418.9 g/mol. The structure includes a thieno[3,4-c]pyrazole core and a benzamide moiety which are crucial for its biological activity.
1. Antioxidant Activity
Recent studies have indicated that compounds similar to thieno[3,4-c]pyrazoles possess significant antioxidant properties. For example, thieno[2,3-c]pyrazole derivatives demonstrated protective effects against oxidative stress in fish erythrocytes exposed to toxic substances like 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with these compounds, suggesting their potential as antioxidants in aquatic species .
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound A | 12 ± 1.03 |
| Thieno Compound B | 28.3 ± 2.04 |
2. Antimicrobial Activity
Thieno[3,4-c]pyrazole derivatives have shown promising antimicrobial properties against various bacterial strains. In vitro studies indicated that these compounds inhibit the growth of Gram-positive and Gram-negative bacteria effectively . The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
3. Anticancer Potential
The anticancer activity of thieno[3,4-c]pyrazole derivatives has been highlighted in several studies. For instance, certain derivatives were found to inhibit aurora kinases which are crucial for cell division and proliferation in cancer cells . This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines.
4. Analgesic Effects
Research has documented the analgesic properties of related pyrazole compounds through various animal models. In tests such as the hot plate and acetic acid-induced writhing assays, significant pain relief was observed with specific thienopyrazole derivatives . The analgesic effect is attributed to central nervous system interactions.
Case Studies
- Study on Antioxidant Effects : A study assessed the protective effects of thieno[2,3-c]pyrazole compounds against oxidative damage in Nile fish erythrocytes. The results showed a marked reduction in cellular alterations when treated with these compounds compared to controls exposed to toxins .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of synthesized thienopyrazoles against multiple bacterial strains, revealing potent activity particularly against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
